molecular formula C5H3BrN2OS B596121 2-Bromo-4H-pyrrolo[3,4-d]thiazol-6(5H)-one CAS No. 1211531-11-1

2-Bromo-4H-pyrrolo[3,4-d]thiazol-6(5H)-one

Cat. No. B596121
M. Wt: 219.056
InChI Key: LMKPCUIQKOPGQL-UHFFFAOYSA-N
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Description

2-Bromo-4H-pyrrolo[3,4-d]thiazol-6(5H)-one, also known as 2BP, is an organic compound that belongs to the class of heterocyclic compounds known as pyrrolothiazoles. It is a colorless solid that is insoluble in water and has a molecular weight of 209.05 g/mol. It is a widely used compound in scientific research and has a variety of applications in the fields of organic chemistry and biochemistry.

Scientific Research Applications

Cycloaddition Reactions

2-Bromo-4H-pyrrolo[3,4-d]thiazol-6(5H)-one is used in cycloaddition reactions. In a study, pyrrolo[1,2-c]thiazoles acted as thiocarbonyl ylides in cycloaddition to electron-deficient alkenes and as azomethine ylides with electron-deficient alkynes. The analogous pyrazolo[1,5-c]thiazole, similarly generated, acted as a thiocarbonyl ylide with both types of dipolarophiles. This behavior was partially explained by Frontier MO theory (Sutcliffe et al., 2000).

Synthesis of Pyrrolo[2,3-d]thiazoles

A method for synthesizing pyrrolo[2,3-d]thiazoles from corresponding o-aminoalkynylthiazoles was described, involving microwave-assisted 5-endo-dig cyclization. Methylene-bridged substituents in the 6-position were obtained from 5-exo-Heck cyclization based on the same iodoaminothiazole precursor. Further structural variety was accessible via Suzuki reaction of 2-chloroaminothiazoles before or after cyclization (Koolman et al., 2010).

Semiconductor Research

The compound also finds application in semiconductor research. A study on the semiconducting characteristics of conjugated polymers with molecular energy levels systematically varied demonstrated that replacing electron-rich thiophene with electron-deficient thiazole significantly lowered the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). This influenced the p-type or n-type semiconducting properties based on the number of thiazole units in the conjugated polymer structure (Hong et al., 2018).

properties

IUPAC Name

2-bromo-4,5-dihydropyrrolo[3,4-d][1,3]thiazol-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN2OS/c6-5-8-2-1-7-4(9)3(2)10-5/h1H2,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMKPCUIQKOPGQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=O)N1)SC(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70681067
Record name 2-Bromo-4,5-dihydro-6H-pyrrolo[3,4-d][1,3]thiazol-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4H-pyrrolo[3,4-d]thiazol-6(5H)-one

CAS RN

1211531-11-1
Record name 2-Bromo-4,5-dihydro-6H-pyrrolo[3,4-d][1,3]thiazol-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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